[2-(4-Methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
2-(4-Methoxyphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C11H15ClF3NO. It is known for its unique structure, which includes a methoxyphenyl group and a trifluoroethylamine group. This compound is used in various scientific research fields due to its distinctive properties.
Mechanism of Action
Target of Action
It’s structurally related compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, playing a vital role in the inactivation of neurotransmitters .
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets (possibly maos) and inhibit their activity, leading to an increase in the levels of monoamine neurotransmitters .
Biochemical Pathways
If it acts similarly to 4-methoxyphenethylamine, it may affect the monoamine neurotransmitter pathways, including those involving neurotransmitters like serotonin, dopamine, and norepinephrine .
Result of Action
If it acts similarly to 4-methoxyphenethylamine, it may lead to an increase in the levels of monoamine neurotransmitters, potentially affecting mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)ethylamine hydrochloride typically involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methoxyphenyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the trifluoroethyl group.
2-(4-Methoxyphenyl)ethanol: Contains a hydroxyl group instead of the amine group.
2,2,2-Trifluoroethylamine: Similar trifluoroethyl group but lacks the methoxyphenyl group.
Uniqueness
What sets 2-(4-Methoxyphenyl)ethylamine hydrochloride apart is its combination of the methoxyphenyl and trifluoroethyl groups, which confer unique chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-16-10-4-2-9(3-5-10)6-7-15-8-11(12,13)14;/h2-5,15H,6-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKFROXENWPDTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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